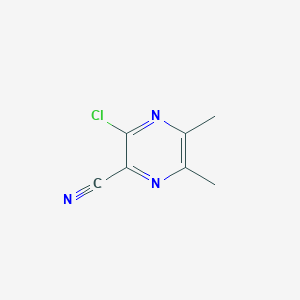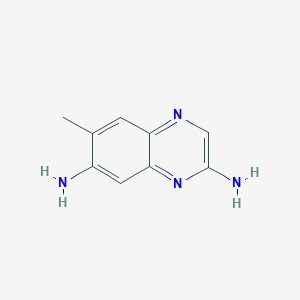
6-Methylquinoxaline-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2,7-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The structure of this compound includes a quinoxaline core with methyl and diamine substituents, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,7-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 2,7-diaminoquinoxaline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts such as molecular iodine or cerium ammonium nitrate, often in refluxing ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxaline-2,7-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,7-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
6-Methylquinoxaline-2,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of dyes, fluorescent materials, and organic semiconductors .
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,7-diamine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, making them potential anticancer agents .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
Quinazoline: An isomeric compound with different nitrogen positioning.
Cinnoline: Another isomer with a distinct arrangement of nitrogen atoms.
Phthalazine: A related compound with a different ring structure.
Uniqueness: 6-Methylquinoxaline-2,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and diamine groups enhance its reactivity and potential as a pharmacological agent .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methylquinoxaline-2,7-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,10H2,1H3,(H2,11,13) |
InChI Key |
UTRSJFNWUPVGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


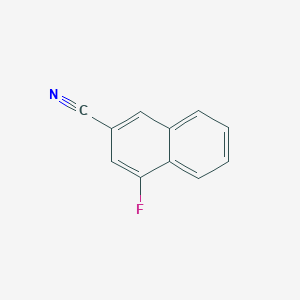




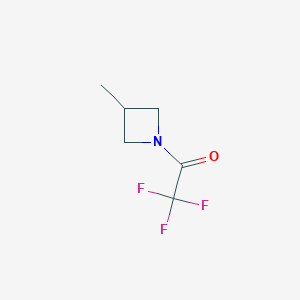

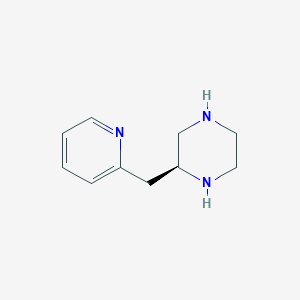
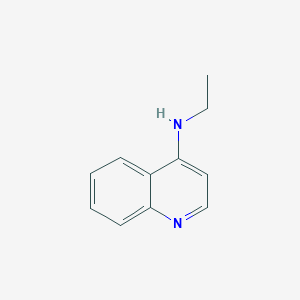
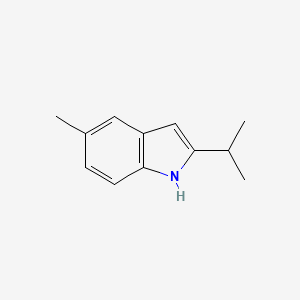
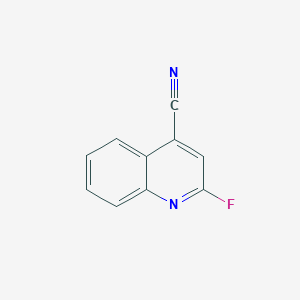
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

